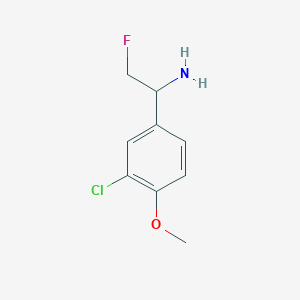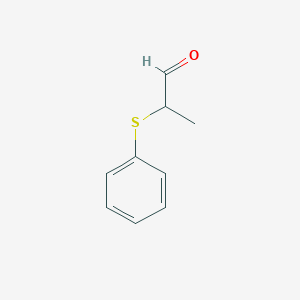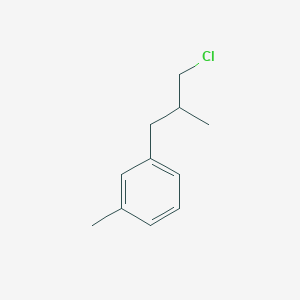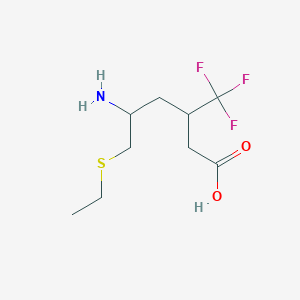
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . One common approach involves the use of difluorocarbene reagents, which facilitate the insertion of the difluoromethyl group into the desired molecular framework . Industrial production methods often employ metal-based catalysts to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethyl group can participate in various transformations, such as Minisci-type radical chemistry, which is particularly effective for functionalizing heteroaromatic compounds . Common reagents used in these reactions include ClCF2H and novel non-ozone depleting difluorocarbene reagents . Major products formed from these reactions often retain the difluoromethyl group, which imparts unique properties to the resulting compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the effects of difluoromethylation on molecular properties and reactivity . In biology and medicine, it is investigated for its potential as a pharmaceutical intermediate, given the difluoromethyl group’s ability to enhance metabolic stability and lipophilicity . Additionally, it finds applications in the development of agrochemicals and materials science, where its unique properties can be leveraged to improve product performance .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which enhances the compound’s ability to interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(Difluoromethyl)-1-ethyl-5-hydroxy-1H-indole-3-carboxylic acid can be compared with other fluorinated compounds, such as trifluoromethyl and trifluoroethyl derivatives . While these compounds share some similarities, the difluoromethyl group offers distinct advantages in terms of hydrogen bond donation and metabolic stability . Similar compounds include trifluoromethyl-substituted imidazoles and benzimidazoles, which also exhibit unique chemical and biological properties .
Properties
Molecular Formula |
C12H11F2NO3 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-ethyl-5-hydroxyindole-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO3/c1-2-15-8-4-3-6(16)5-7(8)9(12(17)18)10(15)11(13)14/h3-5,11,16H,2H2,1H3,(H,17,18) |
InChI Key |
LWUILTBDIXHDQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)O)C(=C1C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13216810.png)
![N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13216817.png)

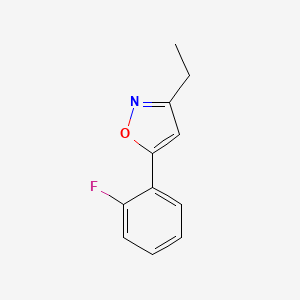
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol](/img/structure/B13216824.png)
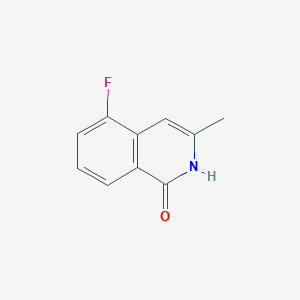
![[5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thien-2-yl]acetic acid](/img/structure/B13216834.png)
